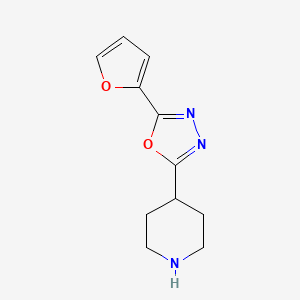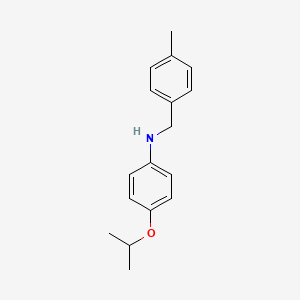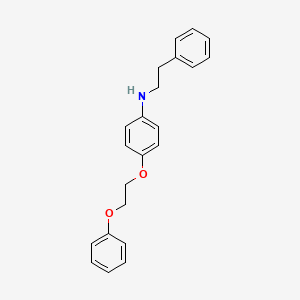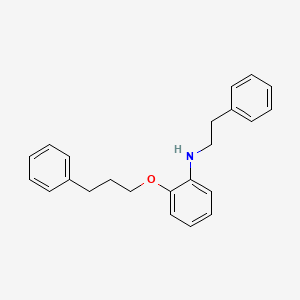
2-(4-哌啶基)-5-(2-呋喃基)-1,3,4-噁二唑
描述
The compound “4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine” is a heterocyclic compound . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine” is characterized by the presence of a piperidine ring and a 1,3,4-oxadiazole ring . The compound’s molecular formula is C11H13N3O2, and its molecular weight is 219.24 g/mol .科学研究应用
生物活性哌啶衍生物的合成
哌啶衍生物在药物化学中至关重要,因为它们存在于许多药物中。 所讨论的化合物可以用作合成各种生物活性哌啶衍生物的前体,包括取代哌啶、螺哌啶、缩合哌啶和哌啶酮 。这些衍生物由于其多种药理活性,在治疗各种疾病方面显示出潜力。
抗癌药物的开发
化合物结构中的呋喃基与抗癌特性有关。研究表明,含有呋喃基的哌啶衍生物可以合成并评估其作为抗癌药物的功效。 鉴于目前正在寻找新型癌症疗法,这一应用特别有前景 。
心血管药物的研制
哌啶类化合物与心血管益处有关,例如治疗高血压。 “2-(4-哌啶基)-5-(2-呋喃基)-1,3,4-噁二唑”的结构特征可以用来开发新的心血管药物,有可能与现有药物相比,提供更高的疗效或更少的副作用 。
神经和精神应用
已知哌啶衍生物会影响神经和精神状况。它们可用于治疗抑郁症和精神分裂症等疾病。 该化合物的独特结构为合成可用于控制这些疾病的新药提供了基础 。
抗炎和镇痛作用
化合物中的噁二唑基与抗炎和镇痛作用有关。 这表明“2-(4-哌啶基)-5-(2-呋喃基)-1,3,4-噁二唑”可以作为开发新型抗炎和止痛药物的起点 。
农业化学研究
哌啶衍生物在农业化学中也有应用。它们可以用来制造保护作物免受害虫或疾病的化合物。 该化合物的特定结构可以导致合成更有效或更环保的新型农用化学品 。
作用机制
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including anticancer .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
生化分析
Biochemical Properties
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s interaction with aldose reductase is significant as it can inhibit the enzyme’s activity, potentially reducing the formation of sorbitol and mitigating complications related to diabetes. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, in cancer cell lines, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. Furthermore, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as aldose reductase, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells . These molecular interactions contribute to its therapeutic potential in treating diseases like cancer and diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine maintains its biological activity over several days, making it suitable for extended experimental applications .
Dosage Effects in Animal Models
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine can affect metabolic flux by altering the activity of key enzymes in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .
属性
IUPAC Name |
2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJCHGJHUGGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)



![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)
![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)
![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)
![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)